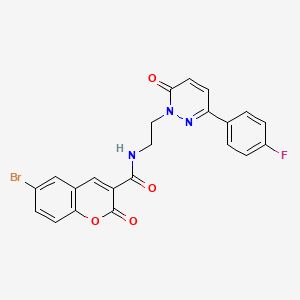

6-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

This compound is a synthetic small molecule featuring a hybrid structure combining a brominated coumarin core (2-oxo-2H-chromene) with a pyridazinone moiety linked via an ethylamine bridge. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and coupling strategies, as inferred from analogous compounds in the literature .

Properties

IUPAC Name |

6-bromo-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrFN3O4/c23-15-3-7-19-14(11-15)12-17(22(30)31-19)21(29)25-9-10-27-20(28)8-6-18(26-27)13-1-4-16(24)5-2-13/h1-8,11-12H,9-10H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQANZNADKDNLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the bromine and fluorine substituents. The pyridazine ring is then constructed and attached to the chromene core through a series of coupling reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.

Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives. Substitution reactions would result in the replacement of the bromine or fluorine atoms with other groups, potentially leading to a wide variety of derivatives.

Scientific Research Applications

6-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development. Its interactions with biological targets can be studied to understand its pharmacological properties.

Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure might offer specific advantages.

Industry: In material science, the compound’s structural properties could be exploited for the development of new materials with desirable characteristics, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include inhibition or activation of certain biochemical processes, leading to the observed effects. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of brominated coumarin-pyridazinone hybrids. Below is a detailed comparison with structurally related molecules:

Table 1: Key Structural and Functional Differences

Key Observations:

Core Structure Influence: The target compound’s bromocoumarin-pyridazinone hybrid distinguishes it from simpler analogs like 12a (coumarin-pyrazole) or pyridinone-based carboxamides . The pyridazinone moiety may enhance hydrogen-bonding interactions with enzymes, as seen in acetylcholinesterase inhibitors . Compared to 6-bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide , the ethylamine linker and fluorophenyl group in the target compound likely improve solubility and target selectivity.

Substituent Effects: The 6-bromo substituent on the coumarin core is conserved across analogs (e.g., 12a, ; Cas 6369-12-6, ), suggesting its role in stabilizing the planar aromatic system for π-π stacking. The 4-fluorophenyl group may mimic tyrosine or phenylalanine residues in enzyme active sites, a feature absent in non-fluorinated analogs like 3 .

Synthetic Pathways :

- The target compound’s synthesis likely parallels methods for 12a and 3 , involving:

- Bromination of coumarin precursors .

- Nucleophilic substitution (e.g., benzylation of pyridazinones using K₂CO₃/DMF conditions ).

- Carboxamide coupling via EDCI/HOBt or similar reagents .

Research Findings and Mechanistic Insights

- Kinase Inhibition: Bromocoumarin derivatives (e.g., 12a) show moderate activity against EGFR kinase (IC₅₀ ~5 µM) due to competitive ATP binding . The pyridazinone moiety in the target compound may enhance this via additional hydrophobic interactions.

- Antimicrobial Activity : The 2,4-dimethylphenyl carboxamide analog exhibits MIC values of 8–16 µg/mL against S. aureus and C. albicans, suggesting the bromocoumarin scaffold’s broad utility.

- Acetylcholinesterase (AChE) Inhibition: Pyridazinone derivatives like 3 inhibit AChE (IC₅₀ = 12 µM) via dual-site binding (catalytic anionic site and peripheral site) . The target compound’s fluorophenyl group could further optimize binding affinity.

Biological Activity

6-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, with a CAS number of 921531-35-3, is a complex organic molecule that belongs to the class of pyridazinone derivatives. This compound is characterized by its diverse functional groups, including a bromo substituent, a fluorophenyl moiety, and a chromene structure. These structural features suggest potential therapeutic applications, particularly in the fields of oncology and inflammation.

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of 484.3 g/mol. The presence of the fluorophenyl group enhances lipophilicity, which may influence its pharmacokinetic properties. The chromene and pyridazinone frameworks are known for their biological activities, making this compound an interesting candidate for further research.

| Property | Value |

|---|---|

| Molecular Formula | C22H15BrFN3O4 |

| Molecular Weight | 484.3 g/mol |

| CAS Number | 921531-35-3 |

Anticancer Potential

Pyridazinone derivatives have been extensively studied for their anticancer properties. The structural similarity of 6-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide to other known anticancer agents suggests it may exhibit similar activity. Research indicates that compounds containing pyridazinone scaffolds can inhibit various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

In addition to anticancer activity, derivatives of chromene and pyridazinone have been reported to possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be explored further in experimental models of inflammation.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance, novel pyridazinone derivatives have demonstrated significant antiproliferative effects against cancer cell lines in vitro. A study highlighted the synthesis of various substituted pyridazinones and their evaluation against B-cell lymphoma cells, indicating that modifications in the molecular structure can enhance biological activity .

In Vitro Studies

In vitro assays are crucial for assessing the biological activity of new compounds. For example, a study involving similar compounds showed that modifications in substituents significantly affected cytotoxicity against cancer cells. The incorporation of halogen atoms like bromine and fluorine has been linked to increased potency due to enhanced interactions with target proteins .

The mechanism by which 6-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and inflammation. The fluorophenyl and pyridazinone groups may facilitate binding to these targets, modulating their activity and leading to therapeutic effects.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with commercially available precursors. For example:

Core Formation : Construct the pyridazine ring via cyclocondensation of hydrazine derivatives with diketones under reflux conditions (ethanol, 80°C, 12 hours) .

Substituent Introduction : Introduce the 4-fluorophenyl group via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst .

Chromene Carboxamide Attachment : Couple the pyridazine-ethyl intermediate with 6-bromo-2-oxo-2H-chromene-3-carboxylic acid using EDC/HOBt in DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) are critical for achieving >95% purity .

Q. How is the compound structurally characterized to confirm its identity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify aromatic protons (δ 7.2–8.1 ppm), carbonyl groups (δ 165–175 ppm), and the ethyl linker (δ 3.5–4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 484.02 (calculated for C₂₂H₁₆BrFN₃O₄) .

- HPLC Analysis : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) monitors purity (>98%) and detects degradation products under stress conditions .

Q. What preliminary biological screening approaches are used to assess its potential therapeutic applications?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits. The fluorophenyl group enhances binding to hydrophobic kinase pockets .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. IC₅₀ values are compared to reference drugs .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Kᵢ values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (solvent polarity, catalyst loading, temperature). For example:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Solvent | DMF, THF, DCM | DMF |

| Catalyst (Pd) | 1–5 mol% | 3 mol% |

| Temperature | 60–100°C | 80°C |

- Flow Chemistry : Continuous-flow reactors reduce reaction time (from 12 hours to 2 hours) and improve reproducibility .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace Br with Cl or CF₃; vary fluorophenyl position) and test biological activity .

- Halogen Bonding Analysis : X-ray crystallography and DFT calculations reveal Br’s role in stabilizing enzyme-inhibitor complexes (bond distance: 3.2–3.5 Å) .

- Pharmacophore Modeling : Schrödinger Suite identifies critical moieties (chromene carbonyl, pyridazine N-oxide) for target engagement .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?

- Methodological Answer :

- Assay Standardization : Validate cell lines (e.g., STR profiling) and control for ATP concentration in kinase assays .

- Metabolite Screening : LC-MS/MS detects if the compound is metabolized to inactive/byprod-ucts in certain cell models .

- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for direct binding measurements .

Q. What computational tools predict the compound’s interaction with novel biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina screens against Protein Data Bank (PDB) targets (e.g., 6P3D for EGFR). Pyridazine’s oxygen forms hydrogen bonds with Lys721 .

- MD Simulations : GROMACS models stability of ligand-receptor complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- ADMET Prediction : SwissADME estimates bioavailability (LogP = 2.8) and CYP450 inhibition risks .

Q. How is the compound’s stability under physiological conditions evaluated?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH 1–13 (37°C, 24 hours) and analyze via HPLC. Degradation peaks indicate hydrolysis at the carboxamide bond .

- Plasma Stability : Incubate with human plasma (37°C, 1 hour). >90% remaining compound suggests resistance to esterase cleavage .

- Light/Heat Stress : TGA/DSC analysis shows decomposition onset at 210°C, confirming thermal stability during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.